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alpha-Sanshool

Pungency Quantification Sensory Science Scoville Units

Alpha-Sanshool (CAS 504-97-2) is a polyunsaturated fatty acid amide belonging to the sanshool class of alkylamides, primarily isolated from the pericarp and leaves of Zanthoxylum species (e.g., Japanese pepper, Sichuan pepper). As a non-hydroxylated tetraenamide, it serves as the foundational structural scaffold for the broader sanshool family and is characterized by a distinctive pungent sensory profile.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 504-97-2
Cat. No. B021526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Sanshool
CAS504-97-2
SynonymsSanshool; sanshoaMides; (2E,6Z,8E,10E)-N-(2-Methylpropyl)dodeca-2,6,8,10-tetraenaMide; alpha-Sanshooel; alpha-Sanshool; Neoherculin; Neoherculine; N-Isobutyl-trans-2,cis-6,trans-8,trans-10-dodecatetraenamide
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC=CC=CC=CCCC=CC(=O)NCC(C)C
InChIInChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+
InChIKeySBXYHCVXUCYYJT-UEOYEZOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Sanshool (CAS 504-97-2): A Benchmark Alkylamide for Pungency and Sensory Neuroscience Research


Alpha-Sanshool (CAS 504-97-2) is a polyunsaturated fatty acid amide belonging to the sanshool class of alkylamides, primarily isolated from the pericarp and leaves of Zanthoxylum species (e.g., Japanese pepper, Sichuan pepper) [1]. As a non-hydroxylated tetraenamide, it serves as the foundational structural scaffold for the broader sanshool family and is characterized by a distinctive pungent sensory profile. Alpha-Sanshool is defined by its four conjugated double bonds and an N-isobutyl terminal amide group, which are critical for its interaction with trigeminal sensory neurons and taste receptors [1]. Its unique chemesthetic properties—producing a dominant and long-lasting burning and tingling sensation—make it an essential reference standard for comparative studies of pungency mechanisms, TRP channel pharmacology, and flavor science [2].

Why Alpha-Sanshool Cannot Be Substituted by Other Sanshools or Hydroxy-Analogs in Sensory and Pharmacological Studies


Individual sanshool congeners exhibit distinct sensory signatures—ranging from burning and tingling to numbing and bitter—that are dictated by differences in double bond geometry (cis vs. trans), hydroxylation status, and alkyl chain length [1]. Alpha-Sanshool (non-hydroxylated, mixed cis/trans tetraene) elicits a dominant burning and tingling sensation that qualitatively and quantitatively differs from the predominantly numbing or fresh sensations of gamma-sanshool, hydroxy-alpha-sanshool, and beta-sanshool [1]. Moreover, alpha-Sanshool and its hydroxylated derivatives are differentially distributed across Zanthoxylum plant tissues, with alpha-Sanshool serving as the exclusive major alkylamide in young leaves and flowers, while hydroxy-alpha-sanshool dominates in mature fruit pericarps [2]. Attempting to substitute alpha-Sanshool with another sanshool for experimental, formulation, or standardization work therefore introduces uncontrolled variability in both sensory outcome and bioactivity quantification.

Alpha-Sanshool: Quantitative Evidence of Differentiation from Closest Analogs for Informed Scientific Procurement


Comparative Pungency Metrics: Alpha-Sanshool vs. Hydroxy-Sanshools vs. Gamma-Sanshool on the Scoville Scale

In a direct head-to-head sensory evaluation, alpha-Sanshool demonstrated Scoville unit (SU) values in the range of 80,000–110,000 SU, which were 3- to 5-fold higher than those of its corresponding hydroxy sanshools (hydroxy-alpha- and hydroxy-beta-sanshool) [1]. The pungent quality of alpha-Sanshool was characterized as predominantly burning and tingling and was perceived for the longest duration among all tested compounds [1]. In contrast, gamma-Sanshool produced a burning and fresh sensation, while hydroxy-alpha-sanshool elicited a tingling and numbing profile [1].

Pungency Quantification Sensory Science Scoville Units

TRPV1 Agonist Potency: Alpha-Sanshool as a Weak Agonist Compared to Gamma-Sanshool and Capsaicin

In a comparative rat TRPV1 activation assay encompassing four sanshools (alpha-, beta-, gamma-, delta-) and two hydroxy sanshools, all compounds were classified as weak TRPV1 agonists [1]. Alpha-Sanshool activated TRPV1 but was not the most potent agonist: gamma-Sanshool exhibited the highest potency with an EC50 of 5.3 µM, which is 230-fold lower than that of capsaicin [1]. This indicates that the unique burning/tingling sensory quality of alpha-Sanshool cannot be explained solely by TRPV1 activation potency and that additional targets (e.g., two-pore potassium channels) are critical for its distinctive sensory signature [1].

TRPV1 Pharmacology Receptor Agonism EC50

Tissue-Specific Natural Abundance: Alpha-Sanshool as the Exclusive Major Alkylamide in Young Vegetative Tissues

Quantitative HPLC analysis of Japanese pepper (Zanthoxylum piperitum) tissues revealed a striking differential distribution: alpha-Sanshool was the main alkylamide in young leaves and flowers, whereas the corresponding hydroxy sanshools (hydroxy-alpha- and hydroxy-beta-sanshool) were detected only in trace amounts [1]. In contrast, mature fruit pericarps were dominated by hydroxy-alpha-sanshool, which exhibited a higher detection threshold (lower relative pungency) than alpha-Sanshool [1]. This quantitative partitioning is critical for standardizing extracts to alpha-Sanshool content when sourcing young vegetative tissue or when a non-hydroxylated alkylamide profile is required.

Natural Product Chemistry Phytochemical Profiling Plant Tissue Distribution

Stability and Oxidative Degradation Propensity of Alpha-Sanshool Relative to Hydroxy-Analogs

The sanshool family is inherently susceptible to oxidative deterioration due to the presence of long-chain unsaturated fatty acid moieties [1]. Class-level inference indicates that the absence of a hydroxyl substituent on the terminal amine moiety in alpha-Sanshool eliminates the additional oxidative pathway present in hydroxy-alpha-sanshool (HAS), where the tertiary alcohol can undergo dehydration or further oxidation [2]. HAS stability studies demonstrate rapid degradation under UVB irradiation (second-order kinetics) and substantial loss (80% within 0.5 h) under acidic conditions (14% HCl), necessitating antioxidant stabilization (e.g., α-tocopherol) [2][3]. Alpha-Sanshool's simpler structure without the oxidatively labile hydroxyl group is therefore predicted to confer superior intrinsic chemical stability.

Chemical Stability Oxidative Degradation Formulation Development

Alpha-Sanshool: High-Impact Application Scenarios for Sensory Neuroscience, Flavor Standardization, and Phytochemical Profiling


Sensory Neuroscience: Discriminating TRPV1-Dependent vs. TRPV1-Independent Tingling Mechanisms

Alpha-Sanshool is the preferred tool for dissecting the multi-target mechanism of tingling paresthesia. Because it is a weak TRPV1 agonist yet produces robust and long-lasting burning/tingling sensations [1], researchers can use alpha-Sanshool in combination with selective TRPV1 antagonists (e.g., capsazepine) or TRPV1-knockout models to isolate the contribution of two-pore potassium channel (KCNK) inhibition to sensory neuron activation [2]. This is not achievable with high-potency TRPV1 agonists like capsaicin or even gamma-sanshool, where TRPV1 activation dominates the sensory readout.

Natural Flavor and Pungency Standardization: Alpha-Sanshool as a Quantitative Reference for Young Vegetative Extracts

For flavor houses and food manufacturers standardizing Zanthoxylum-derived oleoresins, alpha-Sanshool serves as the definitive HPLC marker for extracts sourced from young leaves and flowers, where it is the exclusive major alkylamide and hydroxy sanshools are present only in trace amounts [1]. Quantification of alpha-Sanshool (80,000–110,000 SU pungency range) enables precise batch-to-batch pungency normalization, avoiding the sensory variability introduced by hydroxy sanshool-dominated fruit pericarp extracts [2].

Functional Ingredient Procurement: Specifying Alpha-Sanshool Content for Non-Numbing Chemesthetic Applications

When a pure burning/tingling sensory profile (without the numbing or anesthetic qualities of all-trans configured or hydroxylated sanshools) is desired—such as in cosmetic tingling agents, oral care products, or topical analgesic research—alpha-Sanshool must be specified in procurement documentation. The cis-configured double bonds in alpha-Sanshool are structurally critical for the tingling (rather than numbing) chemesthetic sensation, as demonstrated in human psychophysical half-tongue studies with threshold values of 3.5–8.3 nmol/cm² for cis-containing amides versus 3.9–7.1 nmol/cm² for all-trans amides that produce numbing [1].

Oxidative Stability Research: Alpha-Sanshool as a Simplified Model for Alkylamide Degradation Kinetics

For formulation scientists studying the oxidative stability of polyunsaturated alkylamides, alpha-Sanshool provides a cleaner model system than hydroxy-alpha-sanshool. The absence of the oxidatively labile tertiary alcohol moiety reduces the number of competing degradation pathways, allowing isolation of the core tetraene chain oxidation kinetics. This facilitates the rational design of antioxidant stabilization strategies that can later be extended to more labile hydroxylated sanshools [1].

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